molecular formula C18H24N6O B2399932 1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one CAS No. 1020978-51-1

1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one

货号: B2399932
CAS 编号: 1020978-51-1
分子量: 340.431
InChI 键: VTQKSMMNMKKQPW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one (CAS 1020978-51-1) is a complex organic compound with a molecular formula of C18H24N6O and a molecular weight of 340.4 g/mol. Its structure features a pyridazine core—a six-membered aromatic ring with two nitrogen atoms—linked to a pyridin-4-ylamino group via an amine linkage, enhancing its potential for hydrogen bonding. This central scaffold is connected to a piperazine ring, which is acylated with a valeroyl (pentan-1-one) group, contributing conformational flexibility and moderate lipophilicity to the molecule . This compound is of significant interest in medicinal chemistry and pharmacological research. While specific biological data for this exact molecule is limited, its core structure is associated with potent bioactivity. Compounds based on the arylpiperazinylpyridazine scaffold have been investigated as potent and orally active antinociceptive agents, with their mechanism of action linked to the inhibition of norepinephrine reuptake and interaction with alpha2-adrenoceptors . Furthermore, structurally similar pyridazine derivatives have been identified as novel, CNS-penetrant pan-muscarinic acetylcholine receptor (mAChR) antagonists. These analogs demonstrate attractive central nervous system penetration profiles, making them valuable tools for researching neurodegenerative and neuropsychiatric disorders . The presence of the pyridazine core and piperazine moiety is common in molecules developed as PDE4 inhibitors and adenosine receptor antagonists , highlighting the broad research potential of this chemotype in inflammation, autoimmune diseases, and asthma. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

属性

IUPAC Name

1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-2-3-4-18(25)24-13-11-23(12-14-24)17-6-5-16(21-22-17)20-15-7-9-19-10-8-15/h5-10H,2-4,11-14H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQKSMMNMKKQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazinyl intermediate: This step involves the cyclization of appropriate precursors to form the pyridazinyl ring.

    Amination: The pyridazinyl intermediate is then subjected to amination to introduce the pyridin-4-ylamino group.

    Piperazine coupling: The aminated pyridazinyl compound is then coupled with piperazine under suitable conditions.

    Pentylation: Finally, the piperazinyl intermediate is alkylated with a pentanone derivative to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.

化学反应分析

1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridazinyl rings, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.

科学研究应用

1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one has several scientific research applications:

作用机制

The mechanism of action of 1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares the target compound with three analogs:

Property Target Compound G856-8921 () MK30 (RTC16) () 1-[4-(4-nitrophenyl)piperazin-1-yl]pentan-1-one ()
Substituent Pyridin-4-ylamino-pyridazine Piperidin-1-yl-pyridazine 4-(Trifluoromethyl)phenyl 4-Nitrophenyl
Molecular Formula Not explicitly provided C₁₈H₂₉N₅O C₁₅H₂₁F₃N₂O C₁₅H₂₁N₃O₃
Molecular Weight ~330–350 (estimated) 331.46 291.35 (estimated) 291.35
logP Moderate (~2.5–3.0, estimated) 3.0366 Likely higher (CF₃ group) 2.7976
Hydrogen Bond Acceptors ~6 (estimated) 4 3 6
Polar Surface Area (Ų) ~50–60 (estimated) 44.014 ~40–50 53.273
Key Functional Groups Pyridine, pyridazine, amine Piperidine, pyridazine Trifluoromethyl Nitro (electron-withdrawing)
Key Observations:
  • Lipophilicity: The trifluoromethyl group in MK30 increases logP compared to the nitro-substituted analog (). The target compound’s pyridin-4-ylamino group likely reduces logP relative to G856-8921’s piperidine substituent .
  • Polarity : The nitro group in ’s compound raises polar surface area (53.273 Ų) and hydrogen bond acceptor count (6), enhancing solubility but reducing membrane permeability. The target compound’s pyridine and amine groups may balance polarity and bioavailability .
Binding Interactions :
  • Target Compound: The pyridin-4-ylamino group may engage in hydrogen bonding with kinase ATP-binding pockets, similar to pyridazine-based inhibitors .
  • MK30 (RTC16) : The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, often seen in CNS-targeting agents .

生物活性

The compound 1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The compound features a pyridazinone core linked to a piperazine moiety, which is known for its role in various pharmacological activities. The structural formula can be represented as follows:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

This structure suggests potential interactions with biological targets due to the presence of nitrogen-rich heterocycles.

1. Inhibitory Effects on Enzymes

Recent studies have highlighted the compound's inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-B. The compound exhibited competitive inhibition with an IC50 value of approximately 0.013 µM , indicating high potency against this target. This is significant for neurodegenerative diseases where MAO-B plays a critical role in the metabolism of neurotransmitters .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 27.05 µM to 120.6 µM depending on the specific derivative tested. Notably, one derivative showed selectivity towards cancer cells while sparing normal fibroblast cells, suggesting a favorable safety profile for therapeutic development .

3. Selectivity and Reversibility

The selectivity indices (SIs) for MAO-B inhibitors derived from similar compounds indicate that the derivatives are not only potent but also reversible inhibitors, which is advantageous for minimizing side effects associated with irreversible inhibitors .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Notes
MAO-B InhibitionMAO-B0.013Highly selective and reversible
Anticancer ActivityVarious Cancer Lines27.05 - 120.6Selective towards cancer cells
CytotoxicityL929 Fibroblast Cells>120.6Minimal toxicity at lower concentrations

Case Study: Neuroprotective Potential

A study focused on neuroprotective effects revealed that derivatives of this compound could potentially mitigate oxidative stress in neuronal cells, thereby providing a protective effect against neurodegenerative conditions like Alzheimer's disease . Molecular docking simulations supported these findings by demonstrating favorable binding interactions with MAO-B.

常见问题

Q. What are the common synthetic routes for preparing 1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one?

The synthesis typically involves multi-step condensation reactions. For example, coupling pyridazine derivatives with piperazine moieties under nucleophilic substitution conditions. Key steps include:

  • Step 1: Activation of the pyridazine ring at the 3-position for amination with pyridin-4-amine.
  • Step 2: Piperazine introduction via nucleophilic substitution or Buchwald-Hartwig coupling.
  • Step 3: Final ketone functionalization using pentan-1-one derivatives. Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

Standard characterization includes:

  • NMR Spectroscopy: Confirms connectivity of the pyridazine, piperazine, and pentanone groups (¹H/¹³C NMR).
  • Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS or MALDI-TOF).
  • HPLC: Assesses purity (>95% typically required for pharmacological studies) .

Q. How can researchers optimize reaction yields during synthesis?

Key parameters:

  • Temperature: Controlled heating (e.g., 60–80°C) to avoid side reactions.
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysts: Palladium catalysts for efficient cross-coupling reactions. Yield improvements (e.g., from 40% to 70%) are achievable via iterative condition screening .

Advanced Research Questions

Q. What advanced structural elucidation methods resolve ambiguities in stereochemistry or crystal packing?

  • X-ray Crystallography: Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in piperazine moieties) .
  • DFT Calculations: Predicts stable conformers and electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How can conflicting biological activity data across studies be addressed?

  • Reproducibility Checks: Validate assay conditions (e.g., cell lines, ligand concentrations).
  • Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity.
  • Target Engagement Assays: Confirm binding to hypothesized receptors (e.g., dopamine D3/D2 receptors via radioligand displacement) .

Q. What strategies are used to explore structure-activity relationships (SAR) for this compound?

  • Substituent Variation: Modify pyridin-4-ylamino or pentanone groups to assess impact on potency.
  • Bioisosteric Replacement: Replace piperazine with morpholine or thiomorpholine to alter pharmacokinetics.
  • Pharmacophore Modeling: Identify critical hydrogen-bond acceptors/donors using software like Schrödinger .

Q. How do in silico ADMET predictions guide further development?

  • Absorption: LogP calculations (e.g., ~2.5) suggest moderate permeability.
  • Metabolism: CYP450 isoform screening (e.g., CYP3A4 liability) predicts hepatic clearance.
  • Toxicity: Pan-assay interference compounds (PAINS) filters eliminate promiscuous binders .

Q. What experimental approaches assess chemical stability under physiological conditions?

  • Forced Degradation Studies: Expose the compound to acidic/basic/oxidative stress (e.g., 0.1M HCl, H2O2) and monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA): Evaluates thermal stability (decomposition >200°C typical for heterocycles) .

Q. How can computational docking studies predict target engagement?

  • Molecular Docking: Use AutoDock Vina to model interactions with dopamine receptors or kinases.
  • MD Simulations: Analyze binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates robust target binding) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。